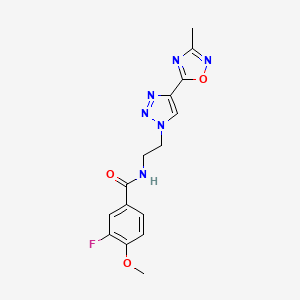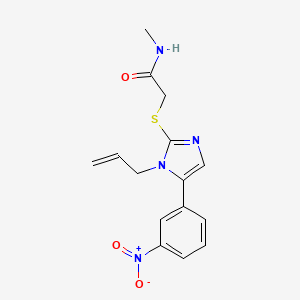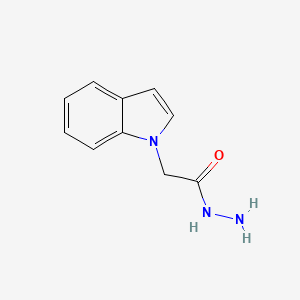![molecular formula C13H18FNO5 B2452932 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate CAS No. 1913381-40-4](/img/structure/B2452932.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate” is an ester derived from a pyridine carboxylic acid and a polyether alcohol. The pyridine ring in the structure could potentially contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be a carboxylate ester group and a polyether chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ether groups could impact its solubility, boiling point, and other properties .Scientific Research Applications
Antibacterial Agents Development
Research has focused on synthesizing pyridonecarboxylic acids and naphthyridine derivatives with significant antibacterial properties. These compounds, including analogs of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate, have shown more activity than some existing antibacterial agents, indicating their potential for further biological study and drug development (Egawa et al., 1984).
Fluorination Agents and Synthesis Methods
The molecule has applications in the field of fluorination, where compounds like Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-FluorTM) have been developed for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives. This indicates a broader spectrum and less thermally sensitive alternative to traditional fluorination agents, showing the molecule's relevance in synthetic chemistry applications (Lal et al., 1999).
Pharmaceutical Intermediate Synthesis
Efficient synthesis methodologies have been developed for compounds structurally related to 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate, serving as intermediates in the production of potent pharmaceuticals, including dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. These methodologies enhance the production process of pharmaceuticals, demonstrating the molecule's utility in drug synthesis (Hirokawa et al., 2000).
Anticancer Compound Synthesis
Research into polyfunctionalized piperidone oxime ethers, which may include structural motifs related to the molecule , has shown promise in anticancer drug development. These compounds have been evaluated for their cytotoxicity against human cervical carcinoma (HeLa) cell lines, suggesting potential applications in the search for new anticancer treatments (Parthiban et al., 2011).
Chemical Methodology Enhancement
The compound's structure is relevant in the development of novel synthetic methods, such as the radical decarboxylative fluorination for synthesizing fluoromethyl ethers, which are crucial in agrochemical and pharmaceutical sectors. This showcases the molecule's role in advancing synthetic methodologies (Leung & Sammis, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5/c1-17-5-6-18-7-8-19-9-10-20-13(16)11-3-2-4-12(14)15-11/h2-4H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWKGDCJONVEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=NC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)

![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)



![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)

![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)